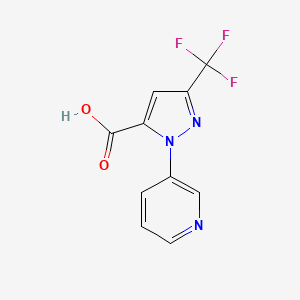

1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a pyridine ring and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridine boronic acid or ester.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄), which may reduce the pyrazole ring or the carboxylic acid group.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridine ring, using reagents like sodium hydride (NaH) or organolithium compounds.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: Pd/C, LiAlH₄, NaBH₄

Substitution: NaH, organolithium reagents, Grignard reagents

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds, including 1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, exhibit significant antimicrobial properties. A study synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which were tested against various phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Some derivatives showed over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Fungicidal Properties

The antifungal activity of this compound positions it as a potential candidate for agricultural fungicides. Its efficacy against specific fungal pathogens indicates that it could be developed into a more environmentally friendly alternative to traditional chemical fungicides. The incorporation of trifluoromethyl groups enhances the biological activity and stability of the compound in agricultural formulations.

Plant Growth Regulation

Compounds with similar structures have been explored for their ability to act as plant growth regulators. They may influence hormonal pathways in plants, promoting growth or enhancing resistance to biotic stressors.

Development of Functional Materials

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of functional materials such as sensors or catalysts. The trifluoromethyl group can impart desirable properties like increased hydrophobicity or enhanced electron-withdrawing capabilities, which can be beneficial in various material applications.

Summary Table of Applications

Case Studies and Research Findings

Numerous studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities. For instance, a study published in Molecules highlighted the synthesis of various pyrazole derivatives and their antifungal activities, demonstrating the potential utility of these compounds in agricultural settings . Further research is warranted to explore the full spectrum of biological activities associated with this compound.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine and pyrazole rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- 1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- 1-(Pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Uniqueness: 1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the pyridine ring at the 3-position and the trifluoromethyl group at the 3-position of the pyrazole ring. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C10H6F3N3O2

- Molecular Weight : 253.17 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent, antibacterial agent, and anti-inflammatory compound.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the modulation of cancer metabolism and inhibition of key enzymes.

Case Studies :

- PKM2 Activation : A study demonstrated that derivatives of 1H-pyrazole could activate pyruvate kinase M2 (PKM2), leading to altered metabolic pathways in cancer cells. This activation was associated with reduced cell proliferation in vitro and in vivo across different cancer types, including breast and lung cancers .

- Cell Line Testing : In vitro studies showed that the compound inhibited the growth of several cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective antiproliferative activity .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been documented, with specific emphasis on their ability to inhibit bacterial growth through various mechanisms, including enzyme inhibition.

Data Table: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated, showing promise in reducing inflammatory markers in various models.

Mechanism of Action :

The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX .

Eigenschaften

IUPAC Name |

2-pyridin-3-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-4-7(9(17)18)16(15-8)6-2-1-3-14-5-6/h1-5H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQKTODKRKEJRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.